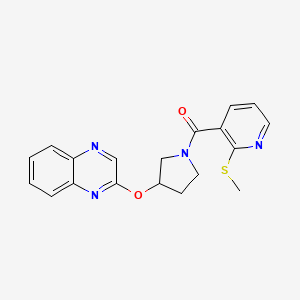
(2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone is an intriguing organic molecule
作用机制
Target of Action
The compound contains a quinoxaline moiety, which is a type of nitrogen-rich heterocycle. Quinoxaline derivatives have been studied for their potential antiviral and antimicrobial activities . They may interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone can involve multi-step organic synthesis methods:
Formation of the Pyridine Ring: : Pyridine synthesis may be achieved through a Hantzsch pyridine synthesis or similar strategies.
Thioether Formation: : Introducing the methylthio group at the 2-position of the pyridine ring can be done via thiolation reactions, possibly using methylthiolating agents.
Coupling with Quinoxaline and Pyrrolidine: : The quinoxalin-2-yloxy and pyrrolidin-1-yl groups can be introduced through nucleophilic aromatic substitution and reductive amination, respectively.
Final Assembly: : The final step may involve coupling the intermediate products to form the complete molecule under specific reaction conditions, using appropriate catalysts and solvents.
Industrial Production Methods
While detailed industrial methods might be proprietary, scalable syntheses often use batch processes, flow chemistry, or catalytic methods to ensure high yield and purity. Optimizing reaction conditions for temperature, pressure, and reagent concentration is crucial in an industrial setting.
化学反应分析
Types of Reactions
The compound can undergo a variety of reactions due to its functional groups:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The primary products of these reactions include oxidized sulfoxides/sulfones, reduced alcohol derivatives, and substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in synthetic organic chemistry.
Biology
The compound's unique structure might interact with biological macromolecules, suggesting potential as a molecular probe or in drug design.
Medicine
In medicinal chemistry, the compound could be explored for its biological activity, possibly leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might find use in materials science, particularly in the design of new polymers or as a catalyst in chemical processes.
相似化合物的比较
Similar compounds include those with related functional groups or structures, such as:
(2-Pyridyl)methanone: derivatives
Pyrrolidine: analogs
Quinoxaline: -based compounds
What sets (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone apart is its unique combination of these groups, which can result in distinct chemical properties and biological activities.
属性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-26-18-14(5-4-9-20-18)19(24)23-10-8-13(12-23)25-17-11-21-15-6-2-3-7-16(15)22-17/h2-7,9,11,13H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDSXHAWDBPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














